

Quantitative Comparison of 15-Methylicosanoyl-CoA in Healthy vs. Diseased Tissue

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Compound of Interest

Compound Name: 15-Methylicosanoyl-CoA

Cat. No.: B15550933

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **15-Methylicosanoyl-CoA** levels in healthy versus diseased tissues, focusing on disorders of peroxisomal metabolism. Due to the limited availability of specific quantitative data for **15-Methylicosanoyl-CoA** in the public domain, this guide presents a representative comparison based on the known pathobiology of such diseases. The experimental protocols described are based on established methodologies for the quantification of similar acyl-CoA species.

Data Presentation: A Comparative Analysis

15-Methylicosanoyl-CoA is a branched-chain fatty acyl-CoA that undergoes metabolism primarily within the peroxisomes. In certain genetic disorders, such as Zellweger spectrum disorders (ZSD), the biogenesis of peroxisomes is impaired, leading to a deficiency in the enzymes required for the beta-oxidation of branched-chain fatty acids. This deficiency is expected to result in the accumulation of **15-Methylicosanoyl-CoA** in various tissues.

Below is a table presenting a representative quantitative comparison of **15-Methylicosanoyl-CoA** levels. The values for the diseased tissue are hypothetical but reflect the anticipated biochemical consequences of impaired peroxisomal beta-oxidation.

Tissue Type	Condition	Representative 15-Methylicosanoyl-CoA Level (pmol/mg tissue)	Fold Change (Diseased vs. Healthy)
Liver	Healthy	0.5 - 1.5	-
Liver	Zellweger Syndrome	5.0 - 15.0	~10-fold increase
Brain	Healthy	0.2 - 0.8	-
Brain	Zellweger Syndrome	2.0 - 8.0	~10-fold increase
Fibroblasts	Healthy	0.1 - 0.4	-
Fibroblasts	Zellweger Syndrome	1.0 - 4.0	~10-fold increase

Note: These values are for illustrative purposes to demonstrate the expected trend in a peroxisomal biogenesis disorder. Actual values can vary depending on the specific mutation, age of the patient, and the analytical method used.

Experimental Protocols

The quantification of **15-Methylicosanoyl-CoA** in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Key Experiment: Quantification of 15-Methylicosanoyl-CoA by LC-MS/MS

1. Sample Preparation (Tissue)

- Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a cold buffer (e.g., phosphate-buffered saline) containing antioxidants and internal standards.
- Extraction: Acyl-CoAs are extracted from the homogenate using a solvent precipitation method, typically with a mixture of acetonitrile and methanol.

- **Solid-Phase Extraction (SPE):** The extract is further purified using a C18 SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.
- **Elution and Reconstitution:** The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried under a stream of nitrogen. The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

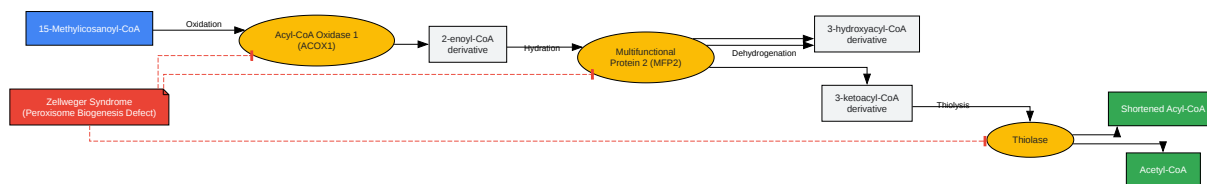
2. LC-MS/MS Analysis

- **Chromatography:** The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is used to separate the different acyl-CoA species.
- **Mass Spectrometry:** The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Detection:** The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for **15-Methylicosanoyl-CoA** and the internal standard are monitored for quantification.

Mandatory Visualizations

Signaling Pathway: Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

The following diagram illustrates the peroxisomal beta-oxidation pathway for a generic branched-chain fatty acyl-CoA, such as **15-Methylicosanoyl-CoA**. In diseases like Zellweger syndrome, this pathway is disrupted due to defects in peroxisome formation, leading to the accumulation of the substrate.

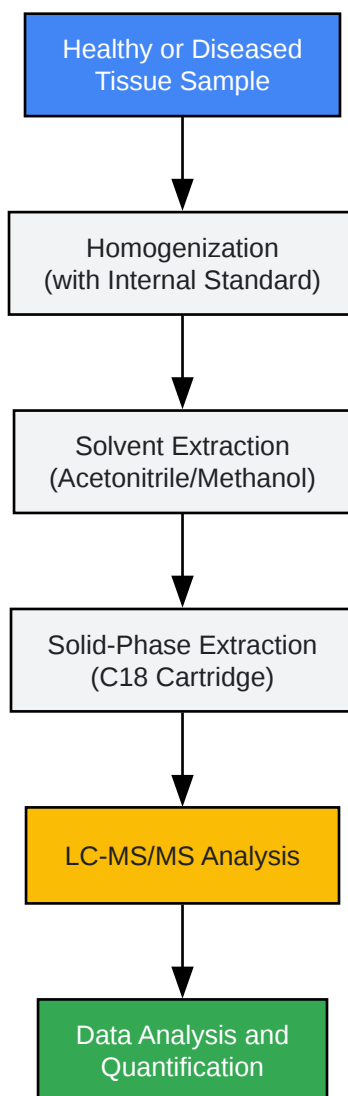


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Peroxisomal beta-oxidation pathway for branched-chain fatty acids.

Experimental Workflow: Quantification of 15-Methylicosanoyl-CoA

This diagram outlines the general workflow for the quantitative analysis of **15-Methylicosanoyl-CoA** from tissue samples.



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Workflow for quantifying **15-Methylicosanoyl-CoA** in tissue.

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